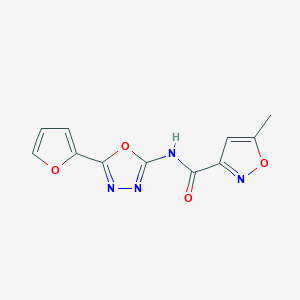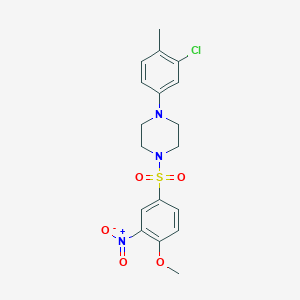
(E)-hept-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Hept-2-enoyl chloride, also known as trans-2-heptenoyl chloride, is an organic compound with the molecular formula C7H11ClO. It is a derivative of heptenoic acid where the hydroxyl group is replaced by a chlorine atom. This compound is characterized by the presence of a double bond between the second and third carbon atoms, with the chlorine atom attached to the second carbon. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various esters and amides.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Hept-2-enoyl chloride can be synthesized through the reaction of (E)-hept-2-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride. The general reaction is as follows:
(E)-Hept-2-enoic acid+Thionyl chloride→(E)-Hept-2-enoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves similar chlorination reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products such as sulfur dioxide and hydrogen chloride.
Chemical Reactions Analysis
Types of Reactions: (E)-Hept-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: Reacts with water to revert to (E)-hept-2-enoic acid.
Reduction: Can be reduced to (E)-hept-2-enol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Alcohols and Amines: For ester and amide formation, reactions are typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed.
Water: Hydrolysis reactions are usually performed under mild conditions, often at room temperature.
Reducing Agents: Reduction reactions require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed:
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
(E)-Hept-2-enoic Acid: Formed by hydrolysis.
(E)-Hept-2-enol: Formed by reduction.
Scientific Research Applications
(E)-Hept-2-enoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and resins with specific properties.
Biological Studies: Used to modify biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (E)-hept-2-enoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In biological systems, it can acylate amino groups in proteins, potentially altering their activity and interactions.
Comparison with Similar Compounds
(Z)-Hept-2-enoyl Chloride: The cis isomer of (E)-hept-2-enoyl chloride, differing in the spatial arrangement around the double bond.
Heptanoyl Chloride: The saturated analog without the double bond.
Hex-2-enoyl Chloride: A shorter-chain analog with a similar structure.
Uniqueness: this compound is unique due to its specific geometric configuration (trans) and the presence of a double bond, which imparts distinct reactivity and properties compared to its saturated and cis counterparts. This configuration can influence the compound’s reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
(E)-hept-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDBNPUNYZYECN-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76875-23-5 |
Source


|
| Record name | 76875-23-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)



![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)

![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)




![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2359695.png)
